![molecular formula C15H11BrCl2FNO B11535599 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535599.png)

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol est un composé organique appartenant à la classe des phénols halogénés

Préparation Methods

Synthetic Routes and Reaction Conditions

La synthèse de this compound implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes:

Réduction: Conversion du groupe nitro en amine.

Bromination et chloration: Introduction d'atomes de brome et de chlore sur le cycle aromatique.

Formation de l'imine: Réaction de l'amine avec un aldéhyde pour former la liaison imine.

Industrial Production Methods

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production.

Chemical Reactions Analysis

Types of Reactions

This compound peut subir diverses réactions chimiques, notamment:

Réactions de substitution: Les atomes d'halogène peuvent être substitués par d'autres groupes fonctionnels.

Réactions d'oxydation et de réduction: Le groupe phénolique peut être oxydé ou réduit dans des conditions spécifiques.

Réactions de couplage: Formation de liaisons carbone-carbone par des réactions telles que le couplage de Suzuki-Miyaura.

Common Reagents and Conditions

Réactions de substitution: Réactifs tels que l'hydroxyde de sodium ou le tert-butoxyde de potassium.

Réactions d'oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réactions de réduction: Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactions de couplage: Catalyseurs au palladium et acides boroniques.

Major Products Formed

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que les réactions de couplage peuvent produire des composés biaryliques.

Scientific Research Applications

This compound a plusieurs applications de recherche scientifique, notamment:

Chimie: Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.

Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine: Investigé pour ses propriétés thérapeutiques potentielles, telles que l'activité antimicrobienne ou anticancéreuse.

Industrie: Utilisé dans le développement de produits chimiques et de matériaux spécialisés.

Mechanism of Action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques. La présence d'atomes d'halogène peut améliorer son affinité de liaison à certaines enzymes ou récepteurs, conduisant à la modulation des voies biologiques. La liaison imine peut également jouer un rôle dans sa réactivité et son interaction avec les biomolécules.

Comparison with Similar Compounds

Similar Compounds

This compound: Caractérisé par la présence d'atomes de brome, de chlore et de fluor.

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methylphenyl)imino]methyl]-3,5-dimethylphenol: Structure similaire mais avec un groupe méthyle au lieu d'un atome de fluor.

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-ethylphenyl)imino]methyl]-3,5-dimethylphenol: Structure similaire mais avec un groupe éthyle au lieu d'un atome de fluor.

Uniqueness

Le caractère unique de this compound réside dans sa combinaison spécifique d'atomes d'halogène et de la liaison imine, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport aux composés similaires.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol typically involves multiple steps. One common method includes the following steps:

Reduction: Conversion of the nitro group to an amine.

Bromination and Chlorination: Introduction of bromine and chlorine atoms to the aromatic ring.

Formation of the Imine: Reaction of the amine with an aldehyde to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

Substitution Reactions: Halogen atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The phenolic group can be oxidized or reduced under specific conditions.

Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The imine linkage may also play a role in its reactivity and interaction with biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]-3,5-dimethylphenol: Characterized by the presence of bromine, chlorine, and fluorine atoms.

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-methylphenyl)imino]methyl]-3,5-dimethylphenol: Similar structure but with a methyl group instead of a fluorine atom.

2-Bromo-4-chloro-6-[(E)-[(3-chloro-4-ethylphenyl)imino]methyl]-3,5-dimethylphenol: Similar structure but with an ethyl group instead of a fluorine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms and the imine linkage, which can confer distinct chemical and biological properties compared to similar compounds.

Propriétés

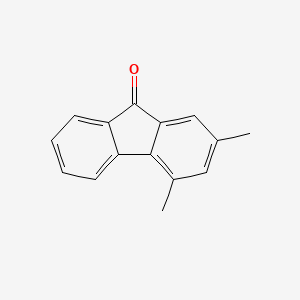

Formule moléculaire |

C15H11BrCl2FNO |

|---|---|

Poids moléculaire |

391.1 g/mol |

Nom IUPAC |

2-bromo-4-chloro-6-[(3-chloro-4-fluorophenyl)iminomethyl]-3,5-dimethylphenol |

InChI |

InChI=1S/C15H11BrCl2FNO/c1-7-10(15(21)13(16)8(2)14(7)18)6-20-9-3-4-12(19)11(17)5-9/h3-6,21H,1-2H3 |

Clé InChI |

SERBNTGERMSOGC-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=CC(=C(C=C2)F)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1Z)-1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,4-difluorobenzohydrazide](/img/structure/B11535516.png)

![N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11535522.png)

![2-({6-[(E)-[(4-Bromophenyl)methylidene]amino]-1,3-benzothiazol-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B11535525.png)

![2,4-dimethyl-6-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B11535539.png)

![Methyl 4-[2-({6-[({[4-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL}sulfanyl)acetamido]benzoate](/img/structure/B11535548.png)

![(5E)-5-[(3,5-diiodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11535559.png)

![N,N'-pyridine-2,6-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide}](/img/structure/B11535566.png)

![2,4,5-trichloro-6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11535582.png)

![N'-[(3Z)-Hexan-3-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11535589.png)

![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535594.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-iodophenyl)benzamide](/img/structure/B11535603.png)